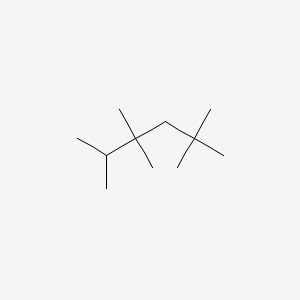
2,2,4,4,5-Pentamethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by its multiple methyl groups attached to the hexane backbone. This compound is notable for its unique structure, which influences its physical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts such as zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The resulting mixture is then separated and purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,4,5-Pentamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated alkanes, such as 2,2,4,4,5-pentamethylhexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,5-Pentamethylhexane finds applications in various fields:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for potential use in drug delivery systems, leveraging its stability and non-polar characteristics.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,4,4,5-Pentamethylhexane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the halogenation process .
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,5-Pentamethylhexane
- 2,2,3,4,5-Pentamethylhexane
- 2,2,4,4,5-Pentamethylheptane
Comparison: 2,2,4,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which affects its boiling point, melting point, and solubility compared to its isomers. For instance, the presence of methyl groups at the 2, 4, and 5 positions creates steric hindrance, influencing its reactivity and physical properties .
Eigenschaften
CAS-Nummer |
60302-23-0 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
2,2,4,4,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(2)11(6,7)8-10(3,4)5/h9H,8H2,1-7H3 |
InChI-Schlüssel |
JQFZWBZEZYOCQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


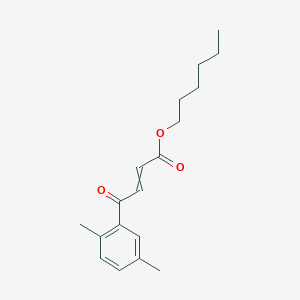

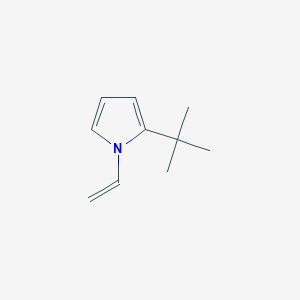
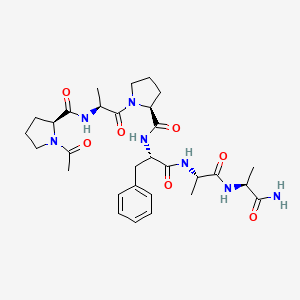
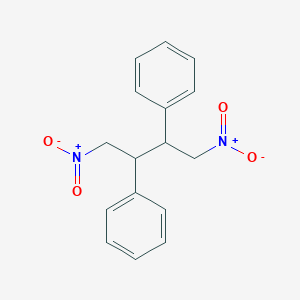
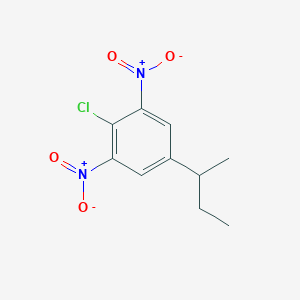
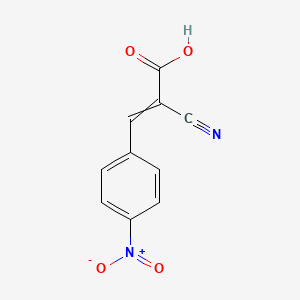
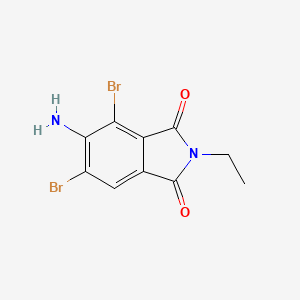
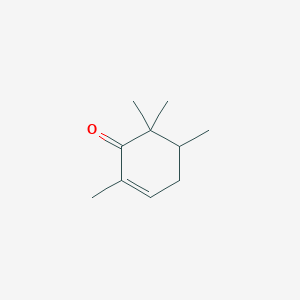

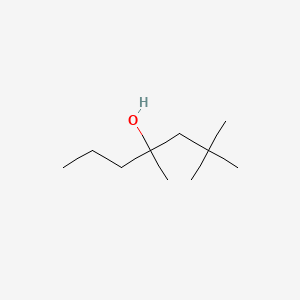

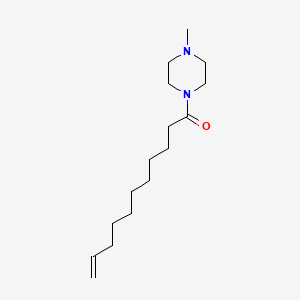
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
